2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-11-6-8-12(9-7-11)19-17(21)14-10-16(18)20-15-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARIOSPDNQTJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID74373739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes for 2-Chloroquinoline-4-Carboxylic Acid
The synthesis of 2-chloroquinoline-4-carboxylic acid serves as the foundational step for preparing the target carboxamide. Two primary methods dominate the literature: direct chlorination and cyclocondensation .
Direct Chlorination Using Phosphorus Oxychloride
A widely adopted approach involves the chlorination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid using phosphorus oxychloride (POCl₃). As demonstrated by Shinde et al., refluxing the precursor with freshly distilled POCl₃ in dimethylformamide (DMF) at 100°C for 4 hours yields 2-chloroquinoline-4-carboxylic acid with 67% efficiency. The reaction mechanism proceeds via nucleophilic substitution, where POCl₃ acts as both a chlorinating agent and a dehydrating agent.
Key Reaction Conditions
Alternative Cyclocondensation Pathways
A patent by CN102924374B describes an alternative route starting from isatin, which undergoes base-catalyzed cyclocondensation with acetone to form 2-toluquinoline-4-carboxylic acid. Subsequent chlorination using potassium permanganate in alkaline medium yields quinoline-2,4-dicarboxylic acid, though this method introduces complexity due to multiple oxidation steps. While innovative, this pathway is less practical for large-scale synthesis compared to direct chlorination.
Amidation Techniques for Carboxamide Formation
The conversion of 2-chloroquinoline-4-carboxylic acid to its corresponding carboxamide involves two principal strategies: acid chloride intermediacy and coupling reagent-mediated activation .
Acid Chloride Method
This classical approach involves converting the carboxylic acid to its reactive acid chloride derivative, followed by aminolysis with 4-methylcyclohexylamine.
Synthesis of Acid Chloride
Treatment of 2-chloroquinoline-4-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux generates the acid chloride. Excess SOCl₂ ensures complete conversion, with reaction times typically ranging from 3–5 hours.
Representative Procedure
- Reagents : 2-Chloroquinoline-4-carboxylic acid (1 eq.), SOCl₂ (10 eq.), DCM (solvent)
- Conditions : Reflux at 80°C for 5 hours
- Workup : Evaporation under reduced pressure to isolate the acid chloride.
Aminolysis with 4-Methylcyclohexylamine
The acid chloride is reacted with 4-methylcyclohexylamine in tetrahydrofuran (THF) or DCM. Sodium hydride (NaH) is often employed as a base to scavenge HCl generated during the reaction.
Optimized Parameters
Coupling Reagent-Mediated Activation
Modern synthetic protocols favor carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . This method avoids handling corrosive acid chlorides and improves functional group tolerance.
Protocol from ACS Medicinal Chemistry Letters
A mixture of 2-chloroquinoline-4-carboxylic acid (0.5 mmol), EDC (1.5 eq.), HOBt (1.5 eq.), and diisopropylethylamine (DIPEA) in DMF is stirred at room temperature for 30 minutes. 4-Methylcyclohexylamine (2 eq.) is added, and the reaction proceeds overnight. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target carboxamide.
Advantages
Optimization of Reaction Conditions
Solvent Selection
Temperature and Time
Analytical Characterization
Comparative Analysis of Synthetic Methods
| Criterion | Acid Chloride Method | Coupling Agent Method |
|---|---|---|
| Yield | 52–68% | 70–85% |
| Reaction Time | 16–24 hours | 12–18 hours |
| Purification Complexity | Low (filtration) | Moderate (column chromatography) |
| Scalability | High | Moderate |
| Cost | Low (SOCl₂ is inexpensive) | High (EDC/HOBt are costly) |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is its potential as an antimalarial agent. Research indicates that quinoline-4-carboxamide derivatives exhibit notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Efficacy Studies
In preclinical studies, derivatives from this class demonstrated low nanomolar potency in vitro and excellent oral efficacy in P. berghei malaria mouse models. The effective doses were notably low, with ED90 values below 1 mg/kg when administered orally over four days . These findings suggest that 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide could be developed into a potent therapeutic option against malaria.
Antibacterial Properties
Another area of application for this compound is its antibacterial activity. Research has shown that quinoline derivatives can exhibit significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
Evaluation of Antibacterial Activity
In vitro studies have utilized methods such as agar diffusion to assess the antibacterial properties of related compounds. The results indicated that structural modifications within this chemical class enhance antibacterial activity compared to traditional antibiotics like ampicillin and gentamicin . This suggests that 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide could serve as a lead compound for developing new antibacterial agents.
Anticancer Applications
The compound's potential extends to cancer treatment as well. Recent studies have highlighted its role in targeting specific pathways involved in cancer cell proliferation and survival.
SIRT3 Inhibition
Research has identified quinoline derivatives as inhibitors of SIRT3, a mitochondrial deacetylase implicated in various cancers. Inhibiting SIRT3 can disrupt cancer cell metabolism and promote apoptosis . The selectivity of these compounds for SIRT3 over other sirtuins (SIRT1 and SIRT2) further enhances their therapeutic potential .
Summary of Applications
| Application | Mechanism | Efficacy |
|---|---|---|
| Antimalarial | Inhibition of PfEF2 | Low nanomolar potency; effective in vivo |
| Antibacterial | Disruption of bacterial cell wall synthesis | Effective against MRSA and other strains |
| Anticancer | Inhibition of SIRT3 | Selective inhibition; potential for cancer therapy |
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 2-chloro group is conserved across analogs (e.g., ), suggesting its role in electronic modulation or target binding.
- Amide Side Chain: The 4-methylcyclohexyl group in the target compound may enhance lipophilicity compared to diethylaminoethyl () or morpholinopropyl () groups, influencing membrane permeability.
Physicochemical Comparisons
- Solubility: The 4-methylcyclohexyl group in the target compound likely reduces aqueous solubility compared to diethylaminoethyl () or morpholinopropyl () side chains, as seen in analogs like 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide (), where alkyl chains dominate solubility profiles .
- Molecular Weight: The target compound’s estimated molecular weight (~326–393 g/mol) aligns with drug-like properties, contrasting with bulkier analogs like 2-(5-chloro-2-thienyl)-N-(4-phenoxyphenyl)-4-quinolinecarboxamide (456.94 g/mol; ), which may face bioavailability challenges .
Biological Activity
2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H18ClN
- Molecular Weight : 253.76 g/mol
- SMILES Notation : ClC1=CC2=C(C=C1)C(=O)N(C(C)C)C(=C2)N
This structure indicates a quinoline core with a carboxamide functional group, which is critical for its biological activity.
Research indicates that compounds similar to 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide may exert their effects through various mechanisms:
- Inhibition of Protein Synthesis : Some quinoline derivatives have been shown to inhibit translation elongation factors, which are vital for protein synthesis in pathogens such as Plasmodium falciparum .
- Anti-inflammatory Activity : Quinoline derivatives can inhibit lipoxygenase (LOX), which plays a role in inflammatory processes. This suggests that 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide may possess anti-inflammatory properties .
- Antimicrobial Activity : The compound's structure suggests potential activity against various bacterial strains, including those resistant to current antibiotics .
Antimalarial Activity
A series of studies have evaluated quinoline derivatives for their antimalarial properties. In particular, compounds structurally related to 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide have demonstrated:
- Moderate Potency Against Plasmodium falciparum : Compounds were screened for activity against the blood stage of the parasite, showing effective inhibition at low nanomolar concentrations .
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide | TBD | Inhibition of translation elongation factor 2 |
| DDD107498 | 120 | Inhibition of translation elongation factor 2 |
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties:
- In vitro Studies : Several studies reported that quinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
- Antimalarial Screening : A study evaluated several quinoline derivatives, including those similar to 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide, for their efficacy against Plasmodium species. The results indicated that modifications in the side chains significantly affected potency and pharmacokinetic profiles .
- Anti-inflammatory Effects : Research on a series of quinolone carboxamides demonstrated their ability to inhibit LOX activity, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What protocols address reproducibility issues in biological activity data across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
